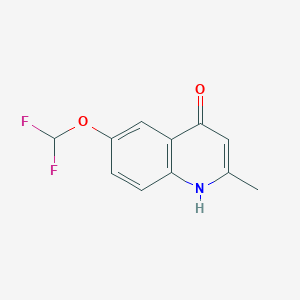
6-(Difluoromethoxy)-2-methylquinolin-4-ol
Vue d'ensemble
Description
6-(Difluoromethoxy)-2-methylquinolin-4-ol, also known as 6-DFMMO, is an organofluorine compound that is of great interest to the scientific community due to its potential applications in the synthesis of pharmaceuticals, as well as its ability to act as a catalyst and reagent in various chemical reactions. In addition, 6-DFMMO has been shown to have a number of biochemical and physiological effects, making it a valuable tool for research and experimentation. In
Applications De Recherche Scientifique
Analytical Methods for Antioxidant Activity
Research on antioxidants, including compounds related to quinolines, highlights critical methodologies for determining antioxidant activity, essential in food engineering, medicine, and pharmacy. Tests like ORAC and FRAP, based on hydrogen atom transfer or electron transfer, provide insights into the antioxidant capacity of complex samples. These methods, employing spectrophotometry and electrochemical biosensors, are crucial for analyzing antioxidants' roles in various fields, underscoring the chemical reactions and kinetics involved in antioxidant processes (Munteanu & Apetrei, 2021).
OLED Materials Development
The development of organic light-emitting diodes (OLEDs) has benefited significantly from the study of BODIPY-based materials, related to quinoline compounds through their application in organic semiconductors. This research provides a foundation for designing 'metal-free' infrared emitters and understanding the structural design and synthesis of organic semiconductors for improved OLED devices (Squeo & Pasini, 2020).
Environmental and Health Impacts of Synthetic Antioxidants
Investigations into synthetic phenolic antioxidants, similar in function to some derivatives of quinoline compounds, have raised awareness about their environmental presence, human exposure, and potential toxic effects. These studies call for future research to explore novel antioxidants with reduced toxicity and environmental impact, emphasizing the need for safer compounds in various applications (Liu & Mabury, 2020).
Antimalarial Agents and Metabolism
Research on antimalarial agents, including quinoline derivatives, provides insights into the metabolism of these compounds and their implications for developing effective treatments. The study of metabolic pathways and the identification of potent antioxidants within these compounds contribute to understanding their potential therapeutic applications and the development of new antimalarial strategies (Strother et al., 1981).
Propriétés
IUPAC Name |
6-(difluoromethoxy)-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2/c1-6-4-10(15)8-5-7(16-11(12)13)2-3-9(8)14-6/h2-5,11H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVCGBRFNUBGIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethoxy)-2-methylquinolin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[(Pyridin-3-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1455144.png)
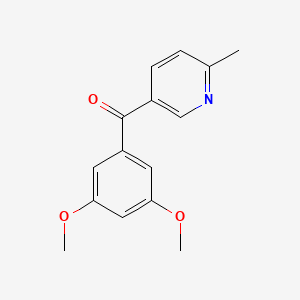
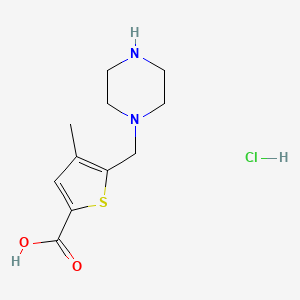
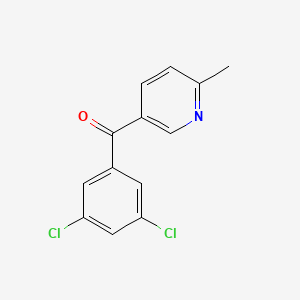
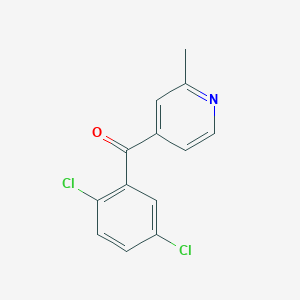

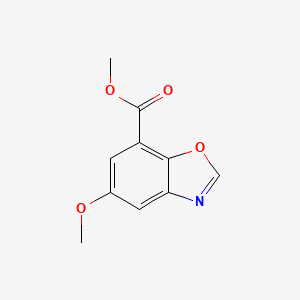
![N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B1455155.png)

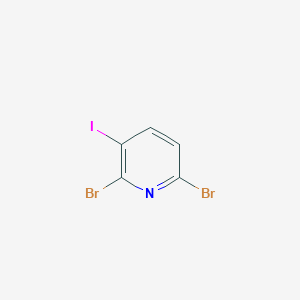
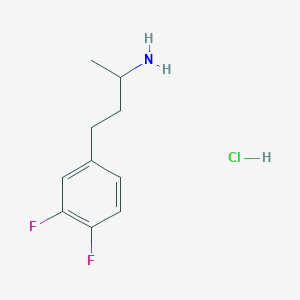
![N-[3-(1H-imidazol-1-yl)propyl]thian-4-amine](/img/structure/B1455160.png)
![3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid](/img/structure/B1455161.png)
![2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline](/img/structure/B1455164.png)